(2S)-2-amino-4-phenylbutan-1-ol hydrochloride
Overview
Description
(2S)-2-amino-4-phenylbutan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is known for its unique structure, which includes an amino group and a phenyl group attached to a butanol backbone. This compound is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-phenylbutan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of (2S)-2-amino-4-phenylbutanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or recrystallization are employed to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-phenylbutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of (2S)-2-amino-4-phenylbutanone or (2S)-2-amino-4-phenylbutanal.
Reduction: Formation of (2S)-2-amino-4-phenylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2S)-2-amino-4-phenylbutan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the amino and phenyl groups allows for specific interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-4-phenylbutan-1-ol
- (2S)-2-amino-4-phenylbutanone
- (2S)-2-amino-4-phenylbutanal
Uniqueness
(2S)-2-amino-4-phenylbutan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and phenyl groups. This combination allows for distinct interactions in chemical and biological systems, making it a valuable compound in various applications.
Properties
IUPAC Name |
(2S)-2-amino-4-phenylbutan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c11-10(8-12)7-6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNNMSBSLSBRGI-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150935-38-9 | |
Record name | Benzenebutanol, β-amino-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150935-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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